Scaffold Topology: [c] vs. [b] Ring Fusion Defines a Unique Pharmacophore
The target compound possesses a cyclopenta[c]pyridine core in which the pyridine nitrogen is positioned at the ring junction, whereas 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 1417701-64-4) features a [b] fusion with the nitrogen distal to the bridgehead. This topological difference alters the spatial orientation of substituents and the electronic distribution of the aromatic ring [1]. The [c] scaffold is a recognized privileged structure in monoterpene pyridine alkaloids and has been specifically employed to generate plasma kallikrein inhibitors with sub-nanomolar affinity (Ki = 0.4 nM) in patent US10501440 [2].
| Evidence Dimension | Ring fusion topology and pharmacophore geometry |
|---|---|
| Target Compound Data | Cyclopenta[c]pyridine scaffold; molecular formula C₉H₁₃ClN₂; molecular weight 184.67 g·mol⁻¹ |
| Comparator Or Baseline | 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 1417701-64-4); molecular formula C₉H₁₂N₂; molecular weight 148.20 g·mol⁻¹ |
| Quantified Difference | Molecular formula differs by HCl and one hydrogen; molecular weight difference ~36.47 g·mol⁻¹ (attributable to HCl salt); distinct ring-fusion topologies ([c] vs. [b]) confer non-overlapping pharmacophore geometries [1] |
| Conditions | Structural comparison based on X-ray/synthetic literature precedence for cyclopenta[c]pyridine derivatives [1] |
Why This Matters
Selection of the correct ring topology is critical for SAR continuity; a [b] isomer will present the amine vector and pyridine nitrogen in a different orientation, potentially abolishing target engagement.
- [1] Zhao, J.; et al. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules 2022, 27, 7187. View Source
- [2] Boehringer Ingelheim International GmbH. US Patent 10,501,440: Inhibitors of Plasma Kallikrein. Example 15; BindingDB entry BDBM423185, Ki = 0.4 nM. View Source
